4-(benzyloxy)-2,6-dimethoxybenzaldehyde
Overview
Description
4-(Benzyloxy)-2,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C16H16O4. It is a benzaldehyde derivative characterized by the presence of benzyloxy and dimethoxy functional groups attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-2,6-dimethoxybenzaldehyde typically involves the benzylation of 2,6-dimethoxybenzaldehyde. A common method includes the reaction of 2,6-dimethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-(Benzyloxy)-2,6-dimethoxybenzoic acid.
Reduction: 4-(Benzyloxy)-2,6-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2,6-dimethoxybenzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with cellular receptors. The benzyloxy and dimethoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
- 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 2,6-Dimethoxybenzaldehyde
Comparison: 4-(Benzyloxy)-2,6-dimethoxybenzaldehyde is unique due to the specific positioning of the benzyloxy and dimethoxy groups, which can significantly influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the benzyloxy group at the para position relative to the aldehyde group can enhance its stability and alter its electronic properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2,6-dimethoxy-4-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-8-13(9-16(19-2)14(15)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXRPWCVSRREV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404816 | |
Record name | 4-benzyloxy-2,6-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679428-14-9 | |
Record name | 4-benzyloxy-2,6-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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